

Application Notes and Protocols for Measuring CHD-1 ATPase Activity

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Compound of Interest

Compound Name: CHD-1

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These application notes provide an overview and detailed protocols for commonly used assays to measure the ATPase activity of Chromodomain-Helicase-DNA-binding protein 1 (**CHD-1**). **CHD-1** is a key chromatin remodeling enzyme that utilizes the energy from ATP hydrolysis to alter nucleosome positioning, thereby playing a crucial role in various cellular processes including transcription, DNA repair, and maintaining pluripotency.[1][2] The accurate measurement of its ATPase activity is fundamental for understanding its enzymatic function, regulation, and for the development of potential therapeutic inhibitors.

Introduction to CHD-1 ATPase Assays

Several robust methods are available to quantify the ATPase activity of **CHD-1**. The choice of assay often depends on the specific experimental goals, such as high-throughput screening for inhibitors or detailed kinetic characterization. The most common assays rely on detecting either the production of ADP or the depletion of ATP. This document details three widely used methods: the Malachite Green Assay, the NADH-Coupled ATPase Assay, and the ADP-Glo™ Luminescent Assay.

Malachite Green Assay

The Malachite Green assay is a colorimetric, endpoint assay that quantifies the amount of inorganic phosphate (Pi) released during the ATP hydrolysis reaction.[3] The assay is based on the formation of a colored complex between malachite green, molybdate, and free

orthophosphate, which can be measured spectrophotometrically.[3] It is a simple and cost-effective method suitable for both single-point measurements and high-throughput screening.

Experimental Workflow: Malachite Green Assay



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A streamlined workflow for the Malachite Green ATPase assay.

Detailed Protocol: Malachite Green Assay

Materials:

- Purified **CHD-1** enzyme
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
- ATP solution (10 mM stock)
- Malachite Green Reagent: Prepare fresh by mixing three volumes of 0.045% Malachite Green hydrochloride in water with one volume of 4.2% ammonium molybdate in 4 M HCl. Add 0.1% Triton X-100. Filter before use.
- Phosphate Standard (e.g., KH₂PO₄) for standard curve

- Quenching solution: 34% sodium citrate or 10% SDS
- 96-well microplate

Procedure:

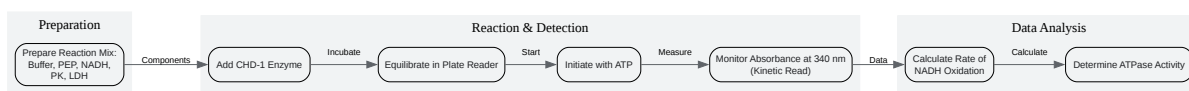
- Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0 to 50 μM) in the assay buffer.
- Reaction Setup:
 - In a 96-well plate, add 20 μL of assay buffer.
 - Add 5 μL of purified **CHD-1** enzyme at the desired concentration (e.g., 50 nM).
 - For inhibitor studies, add the inhibitor at this step and pre-incubate with the enzyme for 10-15 minutes at room temperature.
 - Initiate the reaction by adding 5 μL of ATP solution to a final concentration of 1 mM.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction: Terminate the reaction by adding 10 μL of quenching solution.
- Color Development: Add 100 μL of Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.[\[4\]](#)
- Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.[\[4\]](#)
- Data Analysis:
 - Subtract the absorbance of the no-enzyme control from all readings.
 - Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentrations.

- Determine the concentration of phosphate released in each sample using the standard curve.
- Calculate the specific activity of **CHD-1** (e.g., in nmol Pi/min/mg enzyme).

NADH-Coupled ATPase Assay

The NADH-coupled assay is a continuous, kinetic assay that measures ATPase activity by linking the production of ADP to the oxidation of NADH.[5] ADP is recycled back to ATP by pyruvate kinase (PK), which simultaneously converts phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[5] This assay is particularly useful for detailed kinetic studies.

Experimental Workflow: NADH-Coupled Assay



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A continuous kinetic workflow for the NADH-coupled ATPase assay.

Detailed Protocol: NADH-Coupled ATPase Assay

Materials:

- Purified **CHD-1** enzyme
- Assay Buffer: 50 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
- ATP solution (100 mM stock)
- Phosphoenolpyruvate (PEP) (100 mM stock)

- NADH (10 mM stock)
- Pyruvate kinase (PK) (e.g., 10 mg/mL)
- Lactate dehydrogenase (LDH) (e.g., 5 mg/mL)
- UV-transparent 96-well or 384-well plate
- Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

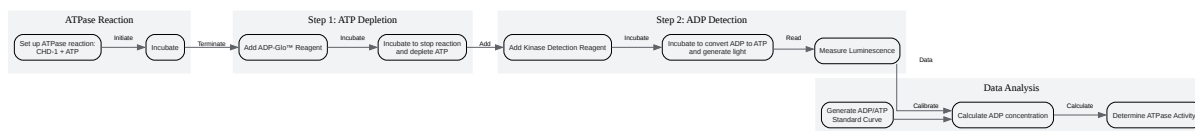
- Prepare Reaction Mix: Prepare a master mix containing assay buffer, PEP (final concentration 1-2 mM), NADH (final concentration 0.2-0.4 mM), PK (final concentration ~60 $\mu\text{g/mL}$), and LDH (final concentration ~30 $\mu\text{g/mL}$).
- Reaction Setup:
 - In a UV-transparent plate, add the reaction mix.
 - Add the purified **CHD-1** enzyme to the desired final concentration (e.g., 50 nM).
 - For inhibitor studies, add the inhibitor and pre-incubate with the enzyme and reaction mix.
- Equilibration: Place the plate in a spectrophotometer pre-warmed to the desired temperature (e.g., 30°C) and allow it to equilibrate for 5-10 minutes.
- Initiate Reaction: Initiate the reaction by adding ATP to the desired final concentration (e.g., 1-5 mM).
- Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 15-30 minutes.
- Data Analysis:
 - Determine the rate of NADH oxidation ($\Delta A_{340}/\text{min}$) from the linear portion of the curve.

- Calculate the ATPase activity using the molar extinction coefficient of NADH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$), taking into account the path length of the sample in the microplate well.

ADP-Glo™ Luminescent Assay

The ADP-Glo™ assay is a highly sensitive, homogeneous, luminescence-based assay that measures the amount of ADP produced in an ATPase reaction.[6] The assay is performed in two steps: first, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[7] The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the ATPase activity. This assay is well-suited for high-throughput screening of inhibitors due to its high sensitivity and wide dynamic range.[8]

Experimental Workflow: ADP-Glo™ Assay



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A two-step workflow for the highly sensitive ADP-Glo™ ATPase assay.

Detailed Protocol: ADP-Glo™ Assay

Materials:

- Purified **CHD-1** enzyme

- Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Reaction Setup:
 - In a white, opaque plate, set up the ATPase reaction in a small volume (e.g., 5-10 µL) containing assay buffer, **CHD-1** enzyme, and ATP.
 - For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding ATP.
- Incubation: Incubate the reaction at the desired temperature for an optimized period.
- ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.^[7]
- ADP Detection: Add a volume of Kinase Detection Reagent equal to the sum of the initial reaction and the ADP-Glo™ Reagent volumes. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.^[7]
- Measurement: Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Generate a standard curve with known concentrations of ADP and ATP to correlate the luminescent signal to the amount of ADP produced.

- Calculate the concentration of ADP in each sample and determine the specific activity of **CHD-1**.

Quantitative Data Summary

The following tables summarize representative quantitative data for **CHD-1** ATPase activity and its inhibition. Note that kinetic parameters can vary depending on the specific constructs, substrates (e.g., naked DNA vs. nucleosomes), and assay conditions.

Table 1: Kinetic Parameters of Yeast Chd1 ATPase Activity

Chd1 Construct	Substrate	Km (nM)	kcat (min ⁻¹)	Reference
Chd1ΔNC	Nucleosomes	Not reported	293 ± 20	[9]
Chd1ΔNC	DNA	Not reported	43 ± 2	[9]
Chd1 1–1305	Nucleosomes	~40	~120	[10]
Chd1 Δ57–88	Nucleosomes	~40	~200	[10]

Table 2: IC50 Values of Inhibitors for CHD1L ATPase Activity

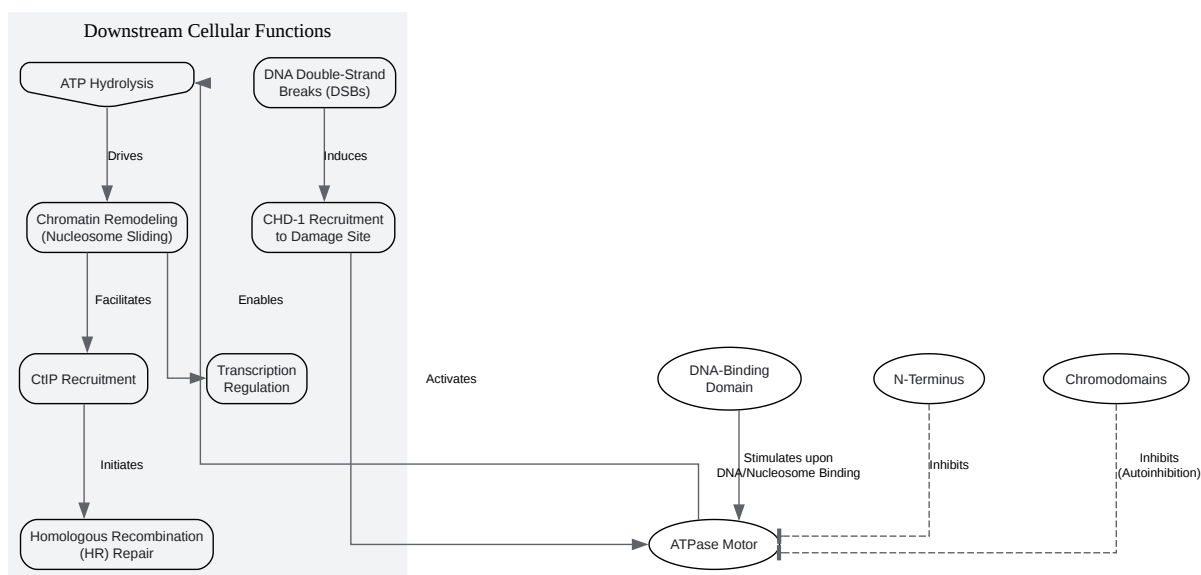
Inhibitor	IC50 (μM)	Assay Method	Reference
C071-0684	17.36	Malachite Green	[11]
CHD1Li 6.11	25.88	Malachite Green	[11]
K284-5881	~88	Malachite Green	[11]
K284-5877	~88	Malachite Green	[11]
OTI-611 (6.11)	Not specified	Not specified	[12]
Compound 18	>40 (poor solubility)	Not specified	[12]
Compound 20	>40 (poor solubility)	Not specified	[12]
Compound 8	<30	Not specified	[12]
Compound 9	<30	Not specified	[12]
Compound 10	<30	Not specified	[12]
Compound 11	<30	Not specified	[12]

Note: CHD1L is a related protein to CHD1. Data for direct CHD1 inhibitors is limited in the public domain.

CHD-1 Signaling and Regulation

CHD-1's ATPase activity is central to its function in chromatin remodeling. This activity is regulated by its various domains and is essential for its role in downstream cellular processes, particularly in the DNA damage response (DDR).

Signaling Pathway Diagram



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